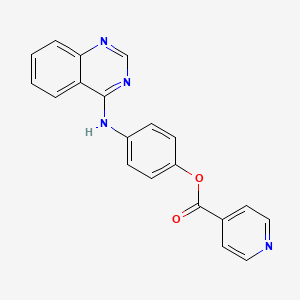![molecular formula C19H18FNO3 B5546237 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and characterizations. For instance, the synthesis of similar acrylate derivatives involves various steps including nucleophilic substitution, carbanion reactions, and the use of different solvents and reagents to achieve the desired compound (Zhang et al., 2019). The process is optimized for yield and efficiency, indicating the meticulous approach needed for synthesizing specific acrylate compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Structural analyses can reveal the presence of specific functional groups and their configurations, essential for understanding the compound's reactivity and properties. For example, the crystal structure and intermolecular interactions of related acrylate compounds have been extensively studied to understand their assembly and molecular conformations (Matos et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acrylate compounds can be diverse, depending on the functional groups present and the reaction conditions. These reactions can lead to the formation of various products with distinct properties. For instance, acrylate derivatives can undergo cycloaddition reactions, polymerization, and interactions with different reagents to form new compounds with unique structures and functionalities (Ghosh & Schlosser, 1994).
Aplicaciones Científicas De Investigación
Material Science Applications
- Polymer Modification and Sensing : A method involves modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, showing potential for medical applications due to enhanced thermal stability and biological activities (Aly, El-Mohdy, 2015).
- Polymeric Protecting Groups : Novel synthetic approaches have been developed for creating polymeric amino protecting groups, demonstrating the versatility of acrylate compounds in polymer chemistry (Gormanns, Ritter, 1994).
Polymer Chemistry Applications
- Functional Polyacrylates : Research shows the synthesis of functional polyacrylates through transesterification, indicating a method for creating polymers with diverse functional groups for further chemical modifications (Das, Théato, 2015).
- Electrochromic Properties : Studies have synthesized novel polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, exploring their electrochemical and electrochromic properties for potential use in electronic devices (Liou, Chang, 2008).
Biochemistry Applications
- Fluorographic Detection : The compound's application in fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels has been detailed, offering a sensitive method for biochemical analysis (Bonner, Laskey, 1974).
- AIE Property for Biosensors : Amphiphilic poly(acrylic acid) terminated with tetraphenylthiophene was prepared, showcasing the aggregation-induced emission (AIE) property for potential use as pH and bio-sensors (Yang et al., 2016).
Propiedades
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13-4-3-5-17(14(13)2)21-18(22)12-24-19(23)11-8-15-6-9-16(20)10-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJARIQJQMUDULI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2,3-dimethylphenyl)amino)-2-oxoethyl 3-(4-fluorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)